BenchChemオンラインストアへようこそ!

5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

EphB3 kinase inhibition structure-activity relationship electron-donating substituent effect

5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-28-8, MF C₁₀H₁₀N₂O₃, MW 206.20) is a bicyclic heteroaromatic carboxylic acid belonging to the pyrazolo[1,5-a]pyridine class. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (p110α-selective PI3K, EphB/VEGFR2, p38, SIKs) , EP1 receptor antagonists , anti-tubercular agents , and hDHODH inhibitors.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11896801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC(=CC2=C1C(=O)O)OC
InChIInChI=1S/C10H10N2O3/c1-6-9(10(13)14)8-5-7(15-2)3-4-12(8)11-6/h3-5H,1-2H3,(H,13,14)
InChIKeyQJUUGWYIUKGDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: Core Scaffold and Differentiation Baseline for Scientific Procurement


5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-28-8, MF C₁₀H₁₀N₂O₃, MW 206.20) is a bicyclic heteroaromatic carboxylic acid belonging to the pyrazolo[1,5-a]pyridine class. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (p110α-selective PI3K, EphB/VEGFR2, p38, SIKs) [1][2][3][4], EP1 receptor antagonists [5], anti-tubercular agents [6], and hDHODH inhibitors [7]. The target compound features a dual-substitution pattern—5-methoxy (electron-donating) and 2-methyl (lipophilic)—on the pyrazolo[1,5-a]pyridine-3-carboxylic acid core, which distinguishes it from mono-substituted or unsubstituted analogues commonly used as generic building blocks.

Why Generic 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogues Cannot Be Interchanged: The Substitution-Specific SAR Evidence


Within the pyrazolo[1,5-a]pyridine-3-carboxylic acid class, the position and electronic nature of substituents critically govern both potency and target selectivity. For p110α PI3K inhibitors, SAR studies demonstrate that substitution patterns on the pyrazolo[1,5-a]pyridine ring directly modulate isoform selectivity and nanomolar potency [1]. For EphB3 kinase inhibitors, introducing electron-donating substituents (such as methoxy) at the 5-position enhances inhibitory activity [2], while the 2-methyl group contributes to lipophilicity and metabolic stability as observed in p38 kinase inhibitor optimization [3]. In anti-tubercular pyrazolo[1,5-a]pyridine-3-carboxamides, even minor structural changes shift MIC values from >1 μg/mL to <0.002 μg/mL [4]. Consequently, procuring an unsubstituted (CAS 16205-46-2) or mono-substituted analogue (e.g., 2-methyl only, CAS 80537-08-2 ; or 5-methoxy only, CAS 99446-32-9 ) in place of the dual-substituted 5-methoxy-2-methyl derivative risks altering both pharmacophore geometry and physicochemical properties, compromising SAR consistency in lead optimization programs.

Product-Specific Quantitative Evidence for 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: Head-to-Head and Class-Level Comparator Data


Substitution-Position Impact on EphB3 Kinase Inhibitory Activity: 5-Methoxy as an Activity-Enhancing Motif

An SAR study on 2-chloroanilide derivatives of pyrazolo[1,5-a]pyridine demonstrated that introducing electron-donating substituents (e.g., methoxy) at the 5-position of the pyrazolo[1,5-a]pyridine core enhances EphB3 kinase inhibitory activity compared to the unsubstituted parent [1]. The 5-methoxy group in the target compound (5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) occupies this activity-enhancing position.

EphB3 kinase inhibition structure-activity relationship electron-donating substituent effect

Anti-Tubercular Potency Achievable with Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: Sub-Nanomolar MIC Class Benchmark

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, when elaborated into 3-carboxamides, achieve potent anti-tubercular activity. Patent WO-2016062151-A1 discloses compounds with MIC values <0.1 μg/mL, with some achieving 0.01 μg/mL against drug-susceptible Mtb H37Rv and multi-drug resistant (MDR-TB) clinical isolates [1]. Further optimization has yielded derivatives with MIC values as low as <0.002 μg/mL [2]. The 5-methoxy-2-methyl substitution pattern on the target compound provides a differentiated starting point for such carboxamide derivatization compared to unsubstituted or mono-substituted analogues.

anti-tubercular MDR-TB MIC pyrazolo[1,5-a]pyridine-3-carboxamide

PI3 Kinase p110α Isoform Selectivity: Pyrazolo[1,5-a]pyridine Core Differentiated from Pan-PI3K Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has been validated as a p110α-selective PI3K inhibitor core, with the lead compound 5x achieving IC50 = 0.9 nM against p110α [1]. Substitutions on the pyrazolo[1,5-a]pyridine ring dictate isoform selectivity over other Class Ia PI3K isoforms (p110β, p110δ) [1]. The 5-methoxy and 2-methyl groups on the target compound represent a substitution pattern that can be exploited to tune selectivity, differentiated from the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) which lacks these selectivity-modulating substituents.

PI3K p110α-selective cancer kinase inhibitor

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Unsubstituted and Mono-Substituted Analogues

The unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) has a reported logP of 1.0325 [1]. Introduction of the 5-methoxy (polar, H-bond accepting) and 2-methyl (lipophilic) substituents on the target compound is expected to modulate both logP and aqueous solubility compared to the unsubstituted core [1] and the 2-methyl-only analogue (CAS 80537-08-2) . The dual substitution may also alter DMSO solubility, which is relevant for high-throughput screening stock solution preparation .

physicochemical properties logP solubility drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Based on Comparative Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring 5-Position SAR Exploration

The 5-methoxy substituent on the target compound occupies a position demonstrated to enhance EphB3 kinase inhibition in SAR studies [1]. This makes 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid a suitable fragment for FBDD campaigns targeting EphB kinases or other kinases where 5-position electron-donating groups are beneficial. The carboxylic acid provides a synthetic handle for amide coupling to generate diverse screening libraries, offering an advantage over the unsubstituted core (CAS 16205-46-2) that lacks this activity-modulating substituent .

Anti-Tubercular Lead Generation via 3-Carboxamide Derivatization with Underexplored Dual Substitution

The pyrazolo[1,5-a]pyridine-3-carboxylic acid class, when converted to 3-carboxamides, has demonstrated MIC values as low as <0.002 μg/mL against drug-susceptible and MDR-TB strains [2][3]. The target compound's dual 5-methoxy/2-methyl substitution pattern occupies a region of chemical space not extensively explored in published anti-TB carboxamide series, offering a differentiated starting point for IP-generating lead optimization compared to mono-substituted or unsubstituted analogues [2].

PI3K p110α-Selective Inhibitor Development Exploiting Substitution-Dependent Isoform Selectivity

The pyrazolo[1,5-a]pyridine scaffold has been validated for p110α-selective PI3K inhibition with lead compounds achieving IC50 = 0.9 nM [4]. The 5-methoxy and 2-methyl substituents on the target compound can be exploited to tune isoform selectivity and pharmacokinetic properties in the optimization of novel p110α-selective inhibitors. This dual-substituted core provides a differentiated starting point relative to the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2), which has not been reported in p110α-selective contexts .

Medicinal Chemistry Building Block for Dual-Target or Polypharmacology Library Synthesis

The target compound combines structural features relevant to multiple therapeutic target classes: the pyrazolo[1,5-a]pyridine core for kinase inhibition [4][5], the carboxylic acid handle for amide/ester diversification, and the 5-methoxy group for modulating EphB3 activity [1]. This multi-feature profile makes it a versatile building block for synthesizing libraries aimed at polypharmacology or dual-target inhibitor discovery, where the combination of kinase inhibition, anti-infective activity, or anti-inflammatory modulation may be desired [6].

Quote Request

Request a Quote for 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.